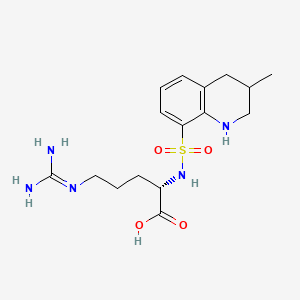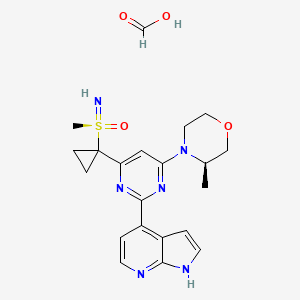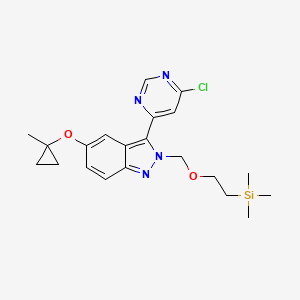
(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 is a chiral oxazolidinone derivative. This compound is often used in asymmetric synthesis due to its ability to induce chirality in the resulting products. The presence of deuterium atoms (D3) in its structure makes it particularly useful in studies involving isotopic labeling and kinetic isotope effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 typically involves the reaction of ®-4-benzyl-2-oxazolidinone with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the propionyl group with other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acyl chlorides and anhydrides are common reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with carboxylic acid groups, while reduction may produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound’s isotopic labeling with deuterium makes it useful in studying metabolic pathways and enzyme mechanisms.
Medicine: It can be used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism by which ®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 exerts its effects involves its ability to induce chirality in chemical reactions. The oxazolidinone ring provides a rigid framework that allows for selective interactions with other molecules, leading to the formation of enantiomerically pure products. The deuterium atoms in the compound can also influence reaction kinetics by altering the rate of bond formation and cleavage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone
- ®-(-)-4-Benzyl-3-acetyl-2-oxazolidinone
- ®-(-)-4-Benzyl-3-butyryl-2-oxazolidinone
Uniqueness
®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 is unique due to the presence of deuterium atoms, which makes it particularly valuable in studies involving isotopic labeling. This feature distinguishes it from other similar compounds that do not contain deuterium.
Eigenschaften
Molekularformel |
C13H15NO3 |
|---|---|
Molekulargewicht |
236.28 g/mol |
IUPAC-Name |
(4R)-4-benzyl-3-(3,3,3-trideuteriopropanoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H15NO3/c1-2-12(15)14-11(9-17-13(14)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1/i1D3 |
InChI-Schlüssel |
WHOBYFHKONUTMW-KMKPOHAJSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])CC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 |
Kanonische SMILES |
CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid](/img/structure/B15293657.png)




![a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)


![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B15293688.png)
![N-[(3beta,7alpha,12alpha)-7,12-Dihydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt](/img/structure/B15293694.png)

![1,3-Dihydrospiro[indene-2,2'-morpholine]](/img/structure/B15293699.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15293709.png)

